molecular formula C8H9BrClNO2 B2928963 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride CAS No. 2060063-86-5

2-(3-Amino-5-bromophenyl)acetic acid hydrochloride

Cat. No.: B2928963
CAS No.: 2060063-86-5
M. Wt: 266.52
InChI Key: QHMJVNOOIBIVAS-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromophenyl)acetic acid hydrochloride (CAS 2060063-86-5) is a brominated phenylacetic acid derivative supplied as a powder. It has a molecular formula of C8H9BrClNO2 and a molecular weight of 266.52 . As a chemical building block, this compound serves as a key synthetic intermediate in medicinal chemistry research, particularly in the development of potential multi-target-directed ligands (MTDLs) for neurodegenerative diseases . The scaffold of bromophenyl acetic acid is a subject of investigation in cognitive disorder research . Researchers utilize this compound for its structural features, which allow for further functionalization via its amino and carboxylic acid groups. It is characterized for identity and purity using techniques such as FT-IR and FT-Raman spectroscopy . Handle with care; this compound has associated hazard warnings . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-5-bromophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-1-5(3-8(11)12)2-7(10)4-6;/h1-2,4H,3,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMJVNOOIBIVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-86-5
Record name 2-(3-amino-5-bromophenyl)acetic acid hydrochloride
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Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation.

Reaction Type Conditions Outcome Source
Heck CouplingPd(OAc)₂, dppp, K₂CO₃, DMF, 130°C (microwave)Ethyl cinnamate derivative formation via C–C bond coupling
Aminationtert-Butyl amine, pyridine, 80°CSubstitution with tert-butyl amine to form benzylamine derivatives

Key Findings :

  • The Heck reaction with ethyl acrylate proceeds in 80–89% yield under microwave conditions .

  • Bromine substitution with amines requires acidic or polar aprotic solvents for optimal reactivity .

Condensation and Cyclization Reactions

The amino and carboxylic acid groups participate in cyclocondensation to form heterocyclic systems.

Reaction Type Conditions Outcome Source
Enaminone FormationDMF-DMA, dioxane, refluxGeneration of enaminone intermediates for azolo[1,5-a]pyrimidines
Pyridazinone SynthesisAc₂O, 120°CCyclization to pyridazin-3-one derivatives via intramolecular dehydration

Mechanistic Insight :

  • Enaminone intermediates (e.g., 4 ) react with heterocyclic amines (e.g., 3-amino-1,2,4-triazole) to form fused pyrimidines .

  • Cyclization is driven by acetic anhydride-mediated dehydration .

Functional Group Transformations

The carboxylic acid and amino groups undergo characteristic reactions:

Carboxylic Acid Reactions

  • Esterification : Methanol/TMSCl at 57–63°C converts the acid to methyl ester (92% yield) .

  • Amide Formation : HATU/DIPEA in DMF facilitates coupling with amines to form peptidomimetics .

Amino Group Reactions

  • Oxidation : Limited direct data, but analogous compounds form nitro derivatives with KMnO₄/H₂O₂.

  • Protection : Benzyl chloroformate (Cbz-Cl) in basic conditions yields N-Cbz-protected derivatives .

Industrial-Scale Modifications

Process Conditions Purpose Source
CrystallizationEthyl acetate/water extraction, high-vacuum distillationPurification (>99% purity)
Continuous Flow SynthesisAutomated reactors, controlled pH/temperatureHigh-throughput production (kg-scale)

Industrial Data :

  • Continuous flow methods improve yield by 15–20% compared to batch processes.

  • Ethyl acetate is preferred for extraction due to low solubility of byproducts .

Scientific Research Applications

Scientific Research Applications

2-(3-amino-5-bromophenyl)acetic acid hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules. It is also studied for its potential biological activity and interactions with biological targets, as well as potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Chemical Reactions

The amino group (NH2) and the carboxylic acid (COOH) present in this compound allow it to undergo a variety of chemical reactions, including:

  • Acylation The amino group can react with acylating agents to form amides .
  • Esterification The carboxylic acid group can react with alcohols to form esters .
  • Salt Formation Both the amino and carboxylic acid groups can form salts with acids and bases, respectively .
  • Diazotization The amino group can be converted into a diazonium salt, which can then be used in various coupling reactions .
  • Halogenation Further bromination or other halogenations can be performed on the aromatic ring .

While specific data on this compound is limited in the provided search results, similar compounds have demonstrated diverse biological activities:

  • Analgesic Activity Some related piperidine derivatives have been evaluated for analgesic properties in animal models.
  • Anti-inflammatory Effects Some compounds have demonstrated the potential to reduce inflammation, making them relevant in treating inflammatory diseases.
  • Enzyme Inhibition Some similar compounds have shown promise as inhibitors of various enzymes, suggesting that this compound could also possess such properties.
  • Antimalarial Activity A furoxan–amodiaquine hybrid has demonstrated activity against Plasmodium falciparum .

Spectroscopic Data of Related Compounds

Spectroscopic data from related compounds, such as 2-(3-chlorophenyl)acetic acid, 2-(3-bromophenyl)acetic acid and others, can provide insights into the expected behavior of this compound in various analytical techniques such as NMR and mass spectrometry .

Safety Information

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Lacks the acetic acid moiety, featuring a hydroxyl group instead.
  • Synthesis : Synthesized via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide with trichloroacetyl chloride and HCl, yielding 29.7% as a white solid .
  • Applications : Primarily used as an intermediate in dye and polymer chemistry.

Key Distinction : The absence of the acetic acid group reduces its utility in carboxylate-driven biochemical interactions compared to the target compound.

2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid

Structural Differences :

  • Substituents : Contains both bromine and chlorine atoms at positions 3 and 5, with a hydroxyl group at position 2.
  • Molecular Formula : C8H6BrClO3 (MW: 265.49) .
  • Physicochemical Properties : Higher molecular weight and polarity due to dual halogenation and hydroxyl groups.

Key Distinction: The chlorine substituent and hydroxyl group enhance electrophilic reactivity, making it more suitable for cross-coupling reactions than the amino-substituted target compound.

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

Structural Differences :

  • Core Structure : Replaces the bromophenyl group with a heterocyclic imidazole ring.
  • Molecular Formula : C5H7ClN2O2 (MW: 162.57) .
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Key Distinction : The imidazole ring confers metal-coordinating properties, favoring applications in catalysis or metallodrug synthesis, unlike the bromophenyl-based target compound.

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Hazard Statements
2-(3-Amino-5-bromophenyl)acetic acid hydrochloride 1268033-45-9 - - Bromine, amino, acetic acid - -
2-Amino-5-bromophenol hydrochloride - - - Bromine, amino, hydroxyl 29.7 -
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid 1021272-77-4 C8H6BrClO3 265.49 Bromine, chlorine, hydroxyl - -
2-(1H-Imidazol-5-yl)acetic acid hydrochloride 3251-69-2 C5H7ClN2O2 162.57 Imidazole ring, acetic acid - H302, H315, H319, H332, H335

Biological Activity

2-(3-Amino-5-bromophenyl)acetic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrClN2O2
  • Molecular Weight : 277.54 g/mol

The compound features a brominated phenyl ring and an amino group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding with target proteins, while the bromine atom can influence the compound's lipophilicity and binding affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models, suggesting potential use as an analgesic agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Analgesic Activity Assessment :
    • A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain perception compared to control groups. The mechanism was linked to modulation of nociceptive pathways.
  • Anti-inflammatory Evaluation :
    • In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. Further research is necessary to elucidate the specific pathways involved.
  • Neuroprotective Studies :
    • A recent investigation assessed the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its neuroprotective potential.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveSignificant pain reduction in rodent models
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduced cell death under oxidative stress

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-Amino-5-bromophenyl)acetic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves brominated phenylacetic acid precursors (e.g., 3-bromophenylacetic acid, CAS 1878-67-7) undergoing amination via Buchwald-Hartwig coupling or nucleophilic substitution. The amino group is introduced at the meta position, followed by HCl salt formation. Purification via recrystallization (melting point range 99–102°C) or column chromatography ensures high purity. Analytical validation using NMR (e.g., 1^1H/2^2H in DMSO-d6_6) confirms structural integrity .

Q. Which analytical techniques are essential for purity assessment of this compound?

  • Methodological Answer :
  • HPLC/UV-Vis : Quantifies purity (≥95% threshold) and detects impurities.
  • NMR Spectroscopy : 1^1H NMR in DMSO-d6_6 resolves aromatic protons (δ 7.2–7.8 ppm) and amine/acid protons (δ 2.5–3.5 ppm). 2^2H NMR can track deuterated byproducts .
  • Titrimetry : Acid-base titration determines hydrochloride content, analogous to acetic acid molarity studies using NaOH .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Stability studies should monitor decomposition via TGA/DSC, particularly under accelerated thermal conditions (40–60°C) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Contradictory NMR signals may arise from solvent effects (e.g., DMSO-d6_6 hydrogen bonding) or dynamic processes (e.g., rotameric equilibria). Strategies include:
  • Variable-Temperature NMR : Identifies temperature-dependent conformational changes.
  • COSY/NOESY : Resolves coupling networks and spatial proximity of protons.
  • Deuterium Exchange : Differentiates exchangeable protons (e.g., -NH3+_3^+) .

Q. What role does the bromine substituent play in modifying reactivity for PROTAC linker applications?

  • Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach E3 ligase ligands or target-binding moieties. However, steric bulk may reduce linker flexibility, impacting ternary complex formation. Computational modeling (e.g., MD simulations) optimizes linker rigidity while maintaining proteasome recruitment efficiency. Assays monitoring ubiquitination (Western blot) validate degradation efficiency .

Q. How do researchers address conflicting purity results between HPLC and titrimetric methods?

  • Methodological Answer : Discrepancies may arise from non-UV-active impurities or incomplete salt dissociation. Combine orthogonal methods:
  • Ion Chromatography : Quantifies chloride counterions.
  • Karl Fischer Titration : Measures residual moisture.
  • Mass Spectrometry : Identifies non-volatile impurities (e.g., dimers). Calibrate HPLC methods using certified reference standards .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to prevent precipitation.
  • pH Adjustment : The carboxylic acid group (pKa ~2.5) protonates in acidic buffers, enhancing solubility.
  • Lipophilicity Tuning : Introduce polar groups (e.g., PEG chains) while retaining bromine for target engagement. Solubility is validated via nephelometry or UV turbidity assays .

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